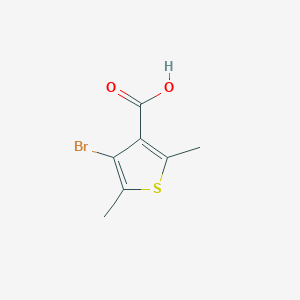

4-Bromo-2,5-dimethylthiophene-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,5-dimethylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-3-5(7(9)10)6(8)4(2)11-3/h1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIDTNDGGKOVNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)C)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518330-09-1 | |

| Record name | 4-bromo-2,5-dimethylthiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,5-dimethylthiophene-3-carboxylic acid typically involves the bromination of 2,5-dimethylthiophene followed by carboxylation. One common method is the Friedel–Crafts acylation of 2,5-dimethylthiophene with 2,5-dimethylthiophene-3-carboxylic acid chloride in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl4). This reaction yields the desired ketone, which can then be further processed to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5-dimethylthiophene-3-carboxylic acid can undergo various chemical reactions, including:

Electrophilic Substitution: Due to the electron-rich nature of the thiophene ring, it readily undergoes electrophilic substitution reactions.

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include bromine (Br2) and sulfuric acid (H2SO4).

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield various brominated derivatives, while nucleophilic substitution can produce a range of substituted thiophenes .

Scientific Research Applications

4-Bromo-2,5-dimethylthiophene-3-carboxylic acid has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Material Science: The compound is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-dimethylthiophene-3-carboxylic acid involves its interaction with various molecular targets. The compound’s effects are primarily mediated through its ability to undergo electrophilic and nucleophilic substitution reactions, which allow it to modify other molecules and participate in complex chemical pathways .

Comparison with Similar Compounds

Key Research Findings

Reactivity in Cross-Coupling : The bromine in the target compound facilitates Suzuki-Miyaura couplings, similar to 2,5-dibromothiophene-3-carboxylic acid. However, the methyl groups sterically hinder reactions compared to smaller substituents like fluorine .

Solubility : The thiophene core of the target compound provides moderate solubility in organic solvents (e.g., DMSO, THF), whereas pyrazole derivatives exhibit higher aqueous solubility due to nitrogen lone pairs .

Thermal Stability : Methyl groups enhance thermal stability compared to methoxy or fluorine substituents, as seen in differential scanning calorimetry (DSC) studies of related compounds .

Biological Activity

4-Bromo-2,5-dimethylthiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including anti-inflammatory and antimicrobial properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBrO with a molecular weight of approximately 249.12 g/mol. The compound features a bromine atom at the 4-position of the thiophene ring, along with two methyl groups at the 2 and 5 positions, which contribute to its distinctive chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | CHBrO |

| Molecular Weight | 249.12 g/mol |

| Melting Point | Not specified |

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory properties. Studies suggest that it may inhibit enzymes involved in inflammatory pathways, potentially leading to reduced inflammation. For example, it has been shown to interact with cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins that mediate inflammation .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary findings suggest that it may exhibit activity against various bacterial strains. The mechanism of action likely involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways within the bacteria.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Thiophene Ring : Starting materials undergo cyclization to form the thiophene structure.

- Bromination : Bromine is introduced at the 4-position using brominating agents.

- Carboxylation : The carboxylic acid group is added via a carboxylation reaction to yield the final product.

These methods can be adapted for both laboratory-scale synthesis and larger industrial production.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Inhibition of Prostaglandin E2 Receptor : A study highlighted its inhibitory activity on prostaglandin E2 receptors, which are implicated in various inflammatory diseases such as rheumatoid arthritis and periodontitis .

- Antimicrobial Screening : In vitro assays demonstrated that the compound effectively inhibited the growth of certain pathogenic bacteria, indicating its potential as an antimicrobial agent.

- Cytotoxicity Assessment : Research has shown that at certain concentrations, this compound exhibits low cytotoxicity in mammalian cell lines, making it a candidate for further therapeutic development .

Q & A

Q. What are the key structural features and physicochemical properties of 4-bromo-2,5-dimethylthiophene-3-carboxylic acid?

The compound (CAS 518330-09-1) has the molecular formula C₇H₇BrO₂S and a molecular weight of 235.10 g/mol . Its structure includes a thiophene ring substituted with a bromine atom at position 4, methyl groups at positions 2 and 5, and a carboxylic acid group at position 2. Key properties include a melting point range (not explicitly provided in the evidence) and solubility in polar aprotic solvents like DMF or THF. The bromine substituent enhances electrophilic reactivity, while the carboxylic acid enables derivatization via esterification or amidation .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical synthesis involves:

- Step 1 : Bromination of 2,5-dimethylthiophene-3-carboxylic acid using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or Lewis acid catalyst.

- Step 2 : Purification via recrystallization or column chromatography to isolate the brominated product. Reaction conditions (temperature, solvent) must be optimized to avoid over-bromination. Alternative routes may involve Suzuki-Miyaura coupling if pre-functionalized intermediates are available .

Q. How can researchers confirm the purity and structural integrity of this compound?

Analytical methods include:

- HPLC/GC-MS : To assess purity (>95% is typical for research-grade material).

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., methyl groups at δ ~2.3 ppm, carboxylic acid proton at δ ~12-13 ppm).

- FT-IR : Confirmation of carboxylic acid (C=O stretch at ~1700 cm⁻¹) and C-Br bond (~600 cm⁻¹).

- Elemental Analysis : To validate the molecular formula .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The bromine atom at position 4 acts as a leaving group, enabling Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Ullmann couplings). For example:

- Suzuki Reaction : Coupling with aryl boronic acids to generate biaryl thiophene derivatives.

- Buchwald-Hartwig Amination : Introduction of amine groups for pharmaceutical intermediates. Steric hindrance from the adjacent methyl groups may slow reactivity, requiring optimized catalysts (e.g., Pd(PPh₃)₄ or XPhos) and elevated temperatures .

Q. What strategies mitigate side reactions during functionalization of the carboxylic acid group?

- Protection/Deprotection : Use of methyl/ethyl esters (via Fischer esterification) or tert-butyl groups to protect the acid during bromine-mediated reactions.

- Activation as an Acyl Chloride : Treatment with SOCl₂ or oxalyl chloride to enhance reactivity for amide bond formation.

- Microwave-Assisted Synthesis : Reduces reaction time and byproduct formation in esterification or amidation .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory applications).

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic substitutions.

- QSAR Models : Correlate substituent effects (e.g., methyl groups) with bioactivity using datasets from analogous thiophene derivatives .

Q. What analytical challenges arise in characterizing degradation products of this compound?

- LC-MS/MS : Identifies hydrolyzed products (e.g., decarboxylated or debrominated species) under acidic/basic conditions.

- TGA/DSC : Monitors thermal decomposition pathways (e.g., loss of CO₂ at ~200°C).

- Isotopic Labeling : Tracks bromine displacement in mechanistic studies .

Methodological Considerations

Q. How should researchers handle discrepancies in reported melting points or spectral data?

- Reproduce Conditions : Ensure identical solvent systems and heating rates during melting point determination.

- Validate Spectra : Compare NMR/IR data with published databases (e.g., PubChem or ECHA) and adjust for solvent effects (e.g., DMSO-d₆ vs. CDCl₃).

- Collaborative Verification : Cross-check results with independent labs to rule out instrumentation errors .

Q. What precautions are necessary when scaling up reactions involving this compound?

- Exothermic Reactions : Use controlled addition of brominating agents to avoid thermal runaway.

- Toxic Byproducts : Install scrubbers for HBr gas evolved during reactions.

- Purification at Scale : Employ flash chromatography or continuous crystallization for high-yield isolation .

Q. How can substituent effects be systematically studied to optimize derivative synthesis?

- DoE (Design of Experiments) : Vary methyl group positions, bromine stoichiometry, and catalysts to map reaction outcomes.

- Parallel Synthesis : Use robotic platforms to screen coupling partners (e.g., boronic acids) for library generation.

- In Situ Monitoring : Raman spectroscopy or ReactIR to track intermediate formation in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.